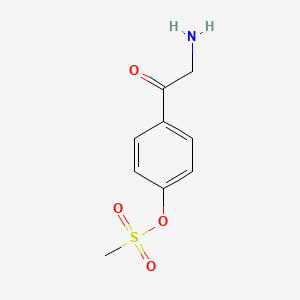
4-Glycylphenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Glycylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidic properties and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl methanesulfonate typically involves the reaction of 4-glycylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Glycylphenol+Methanesulfonyl chloride→4-Glycylphenyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of methanesulfonates often involves the direct dissolution of metals in aqueous methanesulfonic acid solutions. This method ensures high purity of the resulting methanesulfonate salts .
Analyse Des Réactions Chimiques
Types of Reactions
4-Glycylphenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Glycylphenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological alkylating agent, which can modify DNA and proteins.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 4-Glycylphenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate DNA, proteins, and other biomolecules. This alkylation can lead to the disruption of cellular processes and is the basis for its potential use in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methanesulfonate: Another alkylating agent used in research and chemotherapy.
Ethyl methanesulfonate: Similar in structure and function, used in mutagenesis studies.
Isopropyl methanesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
4-Glycylphenyl methanesulfonate is unique due to the presence of the glycyl group, which can impart different reactivity and biological activity compared to other methanesulfonates. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
920804-48-4 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
[4-(2-aminoacetyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C9H11NO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 |
Clé InChI |
WPSHRBSOVNACTQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
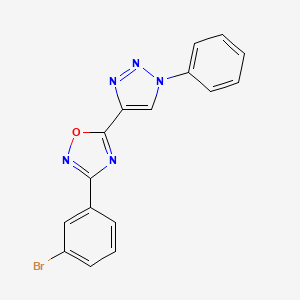
![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
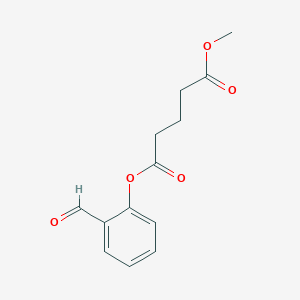
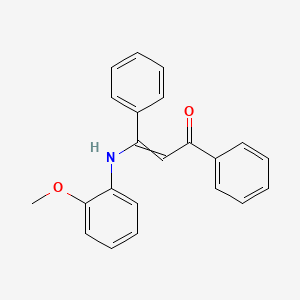
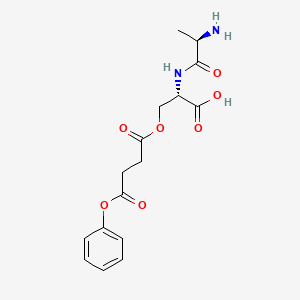
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
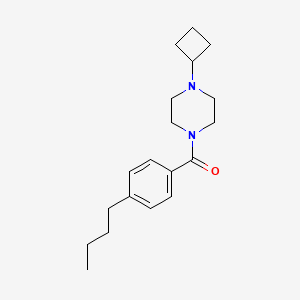
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
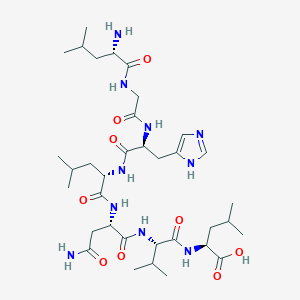
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
